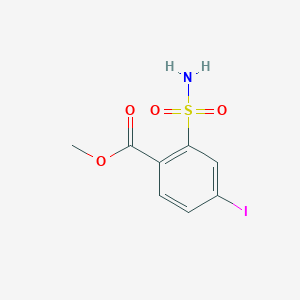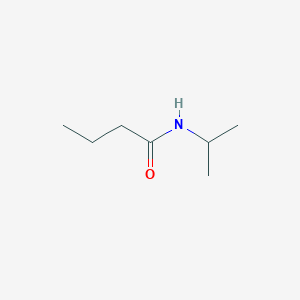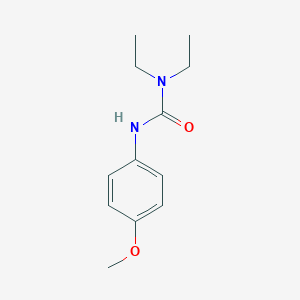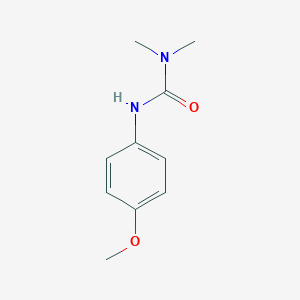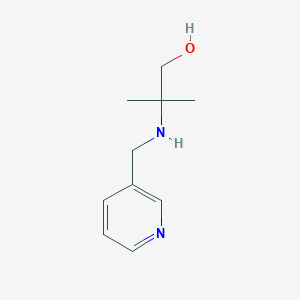
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol”, also known as MPP, is a chemical compound that has garnered much attention in the field of scientific research due to its diverse range of applications1.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol”. However, alcohols like this can often be synthesized through various methods such as reduction of carbonyl compounds or Grignard reactions2.Molecular Structure Analysis
The molecular formula of “2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol” is C10H16N2O1. This indicates that it contains 10 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol”. However, alcohols in general can undergo a variety of reactions, including oxidation and substitution reactions3.Physical And Chemical Properties Analysis
I couldn’t find specific physical and chemical properties for “2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol”. However, the molecular weight is 180.25 g/mol1.Applications De Recherche Scientifique
Chemical Synthesis and Properties
A review of chemistry and properties of compounds similar to 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, discusses the preparation procedures, properties, and potential applications of these compounds. This includes their use in creating complex compounds with notable properties like spectroscopic features, magnetic properties, and biological activity, suggesting a pathway for investigating unknown analogues of interest for scientific research (Boča, Jameson, & Linert, 2011).
Pharmaceutical and Biomedical Applications
The medicinal importance of pyridine derivatives, which are structurally related to 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol, is highlighted in their wide-ranging applications. These compounds are reported to exhibit various biological activities, and some are in clinical use, indicating the potential for developing new medications based on this chemical structure (Altaf et al., 2015).
Analytical Chemistry and Sensor Technology
Research into pyridine derivatives also extends into chemosensing applications, where these compounds demonstrate high affinity for various ions and neutral species. This suggests that derivatives of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol could potentially be utilized in developing highly effective chemosensors for detecting various species in environmental, agricultural, and biological samples, offering insights into designing new biological active compounds and chemosensors (Abu-Taweel et al., 2022).
Agrochemical Development
The discovery of pyridine-based agrochemicals through Intermediate Derivatization Methods indicates the crucial role of pyridine compounds in developing fungicides, insecticides, and herbicides. This approach enhances the efficiency of discovering novel lead compounds in the agrochemical field, which could apply to derivatives of 2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol for creating new agrochemical solutions (Guan et al., 2016).
Safety And Hazards
I couldn’t find specific safety and hazard information for “2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol”. However, it’s important to handle all chemicals with appropriate safety precautions.
Orientations Futures
The future directions for “2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol” are not clear from the information I found. The future directions would typically depend on the current research trends and the potential applications of the compound.
Propriétés
IUPAC Name |
2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-10(2,8-13)12-7-9-4-3-5-11-6-9/h3-6,12-13H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKZTDZNOFYWTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC1=CN=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359412 |
Source


|
| Record name | 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |
CAS RN |
893615-23-1 |
Source


|
| Record name | 2-methyl-2-(pyridin-3-ylmethylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30359412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

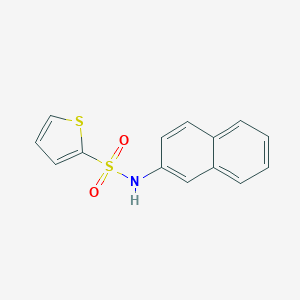
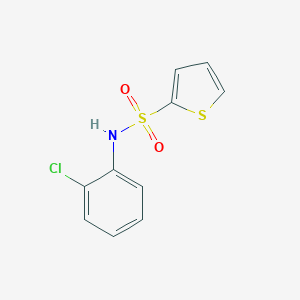


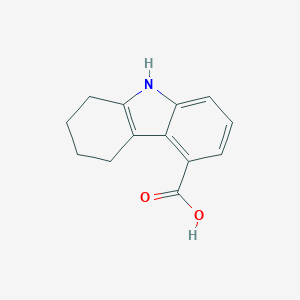
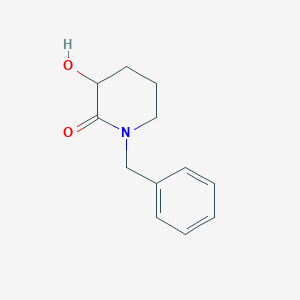
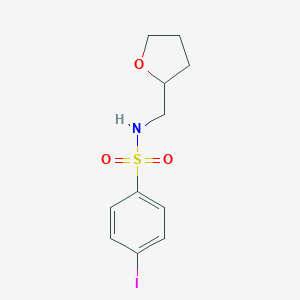
![N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B183738.png)
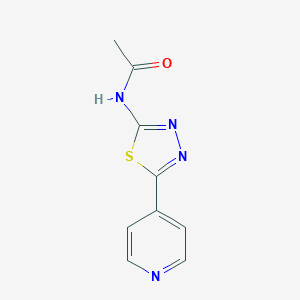
![3-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B183740.png)
